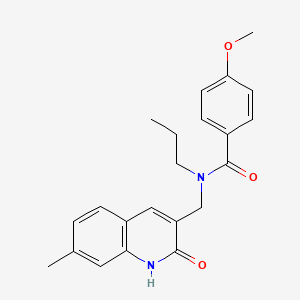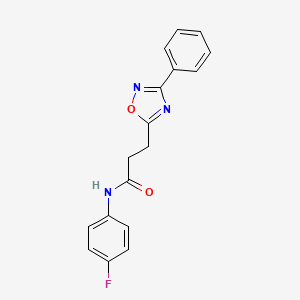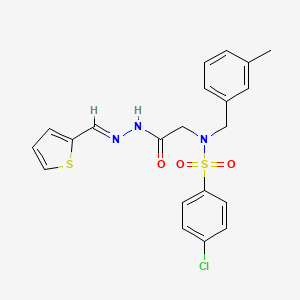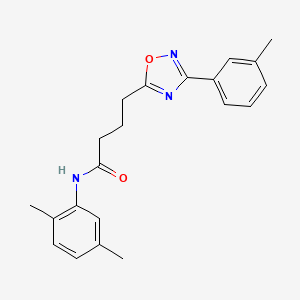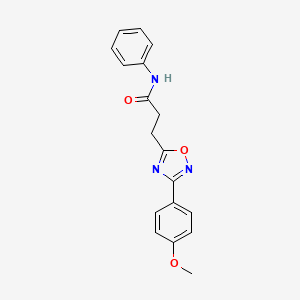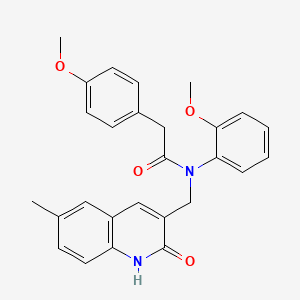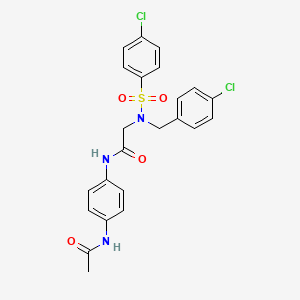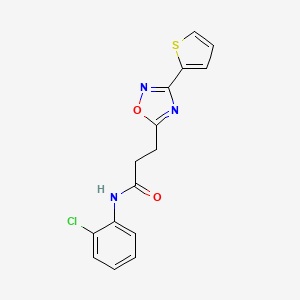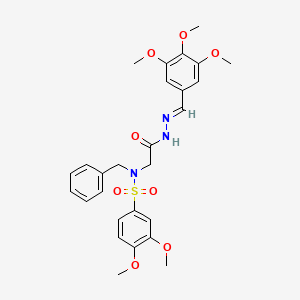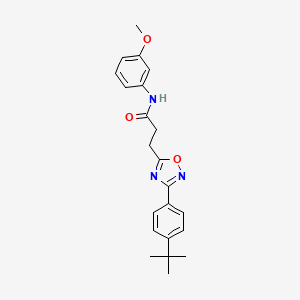![molecular formula C17H14N4O2 B7685579 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide, commonly known as EPC-K1, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. EPC-K1 has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and viral infections.
科学的研究の応用
EPC-K1 has been extensively studied for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in several types of cancer and is associated with tumor progression and resistance to chemotherapy. EPC-K1 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, EPC-K1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been investigated for its antiviral activity against hepatitis C virus and human papillomavirus.
作用機序
EPC-K1 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its downstream targets, which are involved in cell proliferation, survival, and apoptosis. EPC-K1 has been shown to selectively inhibit CK2 over other protein kinases, making it a promising therapeutic candidate.
Biochemical and Physiological Effects
EPC-K1 has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In animal models of neurodegenerative diseases, EPC-K1 has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage. EPC-K1 has also been shown to inhibit viral replication by targeting the viral protein kinases.
実験室実験の利点と制限
EPC-K1 has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, EPC-K1 has some limitations, such as its short half-life and low bioavailability in vivo. These issues can be addressed by developing more stable analogs and optimizing the dosing regimen.
将来の方向性
There are several future directions for EPC-K1 research, including developing more potent and selective analogs, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential applications in combination therapy with other drugs. EPC-K1 can also be used as a tool compound to study the role of CK2 in various cellular processes and diseases. Overall, EPC-K1 has shown great promise as a therapeutic candidate and a valuable research tool in the field of protein kinase inhibitors.
合成法
The synthesis of EPC-K1 involves a multi-step process that starts with the reaction of 2-aminofuran with 2-bromoacetylpyrazoloquinoline. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to obtain the final product. The yield of EPC-K1 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
特性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-21-16-12(10-11-6-3-4-7-13(11)18-16)15(20-21)19-17(22)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZNPFREUJHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


